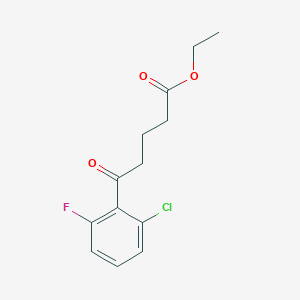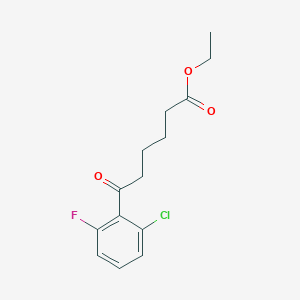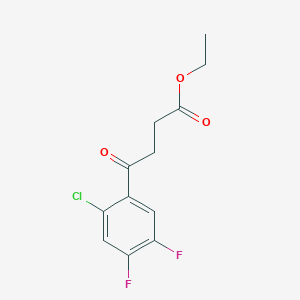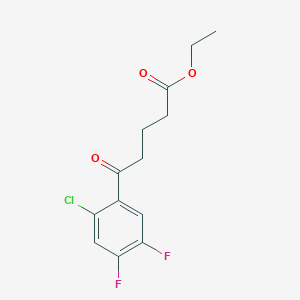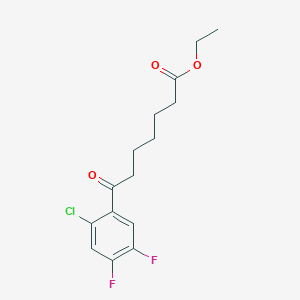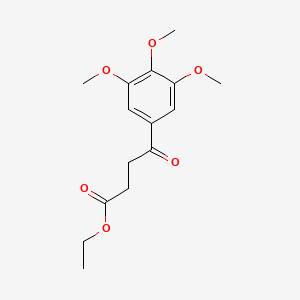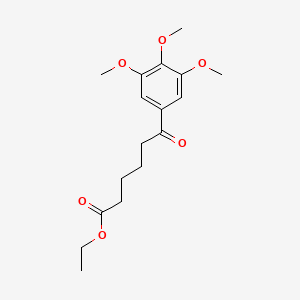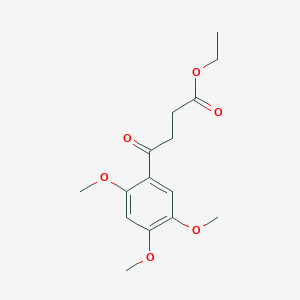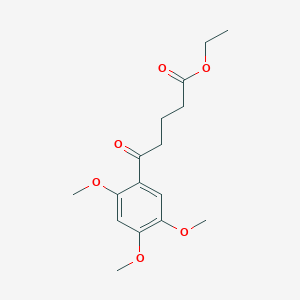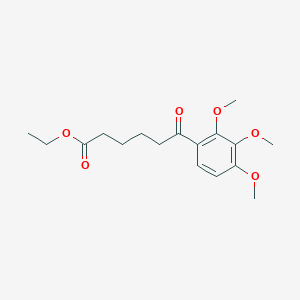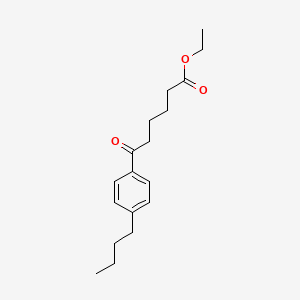
2,4-二甲基(1,3-二氧戊环-2-基甲基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C12H16O2 It is a derivative of benzene, where the benzene ring is substituted with a 2,4-dimethyl group and a 1,3-dioxolan-2-ylmethyl group
科学研究应用
2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 2,4-dimethylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) via a condensation reaction. The general reaction conditions include:
Reactants: 2,4-dimethylbenzyl alcohol and ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions (approximately 110-120°C)
Duration: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of 2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
作用机制
The mechanism of action of 2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved vary depending on the context of its use.
相似化合物的比较
2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene can be compared with other similar compounds, such as:
2,4-Dimethylbenzyl alcohol: A precursor in the synthesis of 2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene.
1,3-Dioxolane derivatives: Compounds with similar cyclic acetal structures.
Substituted benzenes: Compounds with various substituents on the benzene ring.
The uniqueness of 2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
2-[(2,4-dimethylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-3-4-11(10(2)7-9)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGABAPSXNVACNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645874 |
Source


|
| Record name | 2-[(2,4-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-33-6 |
Source


|
| Record name | 2-[(2,4-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,4-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)

